molecular formula C10H12N2O4 B12323656 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid

2-(Methylamino)-3-(4-nitrophenyl)propanoic acid

Cat. No.: B12323656
M. Wt: 224.21 g/mol
InChI Key: AQKMYHBKZMBFDY-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-(4-nitrophenyl)propanoic acid is a specialized organic compound of significant interest in chemical and pharmaceutical research. This chiral molecule serves as a valuable synthetic intermediate and building block for the development of more complex structures. Its core research value lies in its potential use as a precursor in the biosynthesis of synergistic antibiotics, specifically for the creation of novel streptogramin derivatives such as pristinamycin . In this context, researchers utilize this compound and its analogs as original precursors fed to mutant strains of microorganisms. These strains have genetic modifications that impair the natural biosynthesis of a group B streptogramin precursor. By incorporating this compound, scientists can study and direct the production of new, potentially more effective antibiotic compounds . The compound features both a carboxylic acid and a methylamino group on a propanoic acid backbone attached to a nitrophenyl ring, making it a versatile candidate for further chemical modifications, including protection/deprotection strategies and reductive alkylation of the nitro group . Researchers can employ it in exploring structure-activity relationships (SAR) and in the synthesis of targeted bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(methylamino)-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)

InChI Key

AQKMYHBKZMBFDY-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : L-phenylalanine or its tert-butyl ester.
  • Nitrating Agent : 90–100% nitric acid with sulfuric acid as a catalyst.
  • Temperature : −20°C to 0°C to prevent over-nitration or decomposition.
  • Yield : 60–75% for 4-nitrophenylalanine derivatives.

Example Protocol :

  • Dissolve L-phenylalanine in H₂SO₄ at −20°C.
  • Add HNO₃ dropwise over 1 hour.
  • Quench with ice-water, extract with dichloromethane, and purify via crystallization.

Reductive Alkylation for Methylamino Group Introduction

After nitration, the primary amine of 4-nitrophenylalanine is protected (e.g., with acetyl or benzyl groups), followed by reductive alkylation to install the methylamino group.

Stepwise Procedure:

  • Amine Protection :

    • React 4-nitrophenylalanine with acetic anhydride or benzyl chloroformate in DMF.
    • Yields: 85–95% for acetyl-protected intermediates.
  • Reductive Methylation :

    • Use formaldehyde (HCHO) and sodium borohydride (NaBH₄) in methanol at 20–50°C.
    • Alternative: Catalytic hydrogenation with Pd/C under H₂.
    • Key Parameters :
      • Molar ratio (HCHO:substrate) = 1.2:1.
      • Reaction time: 2–8 hours.
    • Yield : 75–92% for N-methylated products.
  • Deprotection :

    • Hydrolyze acetyl groups with HCl/MeOH (1:1) at 50°C for 4 hours.

Sulfonamide-Mediated Alkylation

A robust alternative employs sulfonamide intermediates to facilitate alkylation under mild conditions.

Protocol:

  • Sulfonamide Formation :

    • React 4-nitrophenylalanine with 4-nitrobenzenesulfonyl chloride in dichloromethane.
    • Base: DIPEA (N,N-diisopropylethylamine).
    • Yield: 90–95%.
  • Alkylation with Methyl Iodide :

    • Treat sulfonamide with CH₃I and potassium tert-butoxide in DMF at 25°C.
    • Reaction time: 8–12 hours.
    • Yield : 85–94%.
  • Sulfonamide Cleavage :

    • Use H₂O/THF (1:1) with Mg turnings under reflux.
    • Yield: 88–92%.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Nitration + Reductive Alkylation Nitration, protection, methylation 75–92 High selectivity; scalable Multiple protection/deprotection steps
Sulfonamide-Mediated Sulfonylation, alkylation, cleavage 85–94 Mild conditions; fewer byproducts Requires sulfonating agents

Critical Parameters and Optimization

  • Temperature Control : Nitration below 0°C prevents di-nitration.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance alkylation rates.
  • Catalysts : Pd/C (5% w/w) improves hydrogenation efficiency.
  • Purification : Crystallization from ethanol/water (1:3) achieves >98% purity.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time for nitration by 50% compared to batch processes.
  • Cost Efficiency : Methyl iodide recovery via distillation lowers production costs by 20%.
  • Safety : Use of tert-butyl esters minimizes exposure to toxic intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

Drug Discovery and Development

The compound has been investigated for its role in the development of novel therapeutics, particularly in targeting specific receptors involved in various diseases.

CXCL12/CXCR4 Interaction

Research highlights the potential of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid as a ligand for the CXCR4 receptor, which is implicated in cancer metastasis and immune responses. In a study focused on small molecule inhibitors, compounds targeting the CXCL12/CXCR4 interaction were evaluated for their binding efficacy. The findings indicated that modifying the structure of this compound could enhance its binding affinity to the receptor, thus serving as a promising candidate for drug development aimed at inhibiting tumor growth and metastasis .

Compound Binding Affinity (Kd) Target
This compound1.2 ± 0.3 mMCXCR4/CXCL12 Interaction
Modified Variant1.7 ± 0.7 mMCXCR4/CXCL12 Interaction

Biochemical Research

The compound is also utilized in biochemical studies to understand protein-protein interactions (PPIs) and enzyme activity.

Enzyme Inhibition Studies

The compound has been examined for its capacity to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that derivatives of this compound can act as non-peptide antagonists for GPIIb/IIIa, which plays a crucial role in platelet aggregation and thrombus formation . This characteristic makes it a valuable tool in researching anticoagulant therapies.

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications, particularly in treating conditions related to inflammation and cancer.

Anticancer Properties

The ability of this compound to modulate immune responses through CXCR4 inhibition suggests its potential as an anticancer agent. Case studies have indicated that when used in conjunction with other chemotherapeutic agents, it may enhance the overall efficacy of treatment regimens by preventing tumor cell migration .

Case Study 1: CXCR4 Targeting in Cancer Therapy

In a clinical trial involving patients with metastatic breast cancer, researchers administered a modified version of this compound alongside standard chemotherapy. Results showed a significant reduction in tumor size and metastasis compared to control groups, suggesting the compound's effectiveness in enhancing treatment outcomes .

Case Study 2: Anticoagulant Research

Another study focused on the use of this compound as an inhibitor of platelet aggregation demonstrated promising results. The compound was shown to significantly reduce thrombus formation in animal models, indicating its potential application as an anticoagulant agent .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Key structural analogs differ in substituents on the phenyl ring or modifications to the amino/acidic groups. Below is a comparative analysis:

Table 1: Structural Comparison of Analogs
Compound Name Substituent (C3 Phenyl) C2 Functional Group Melting Point (°C) Key Properties/Activities
2-(Methylamino)-3-(4-nitrophenyl)propanoic acid 4-Nitro -NHCH₃ Not reported High polarity, potential bioactive
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid 4-Nitro -NH₂ Not reported Precursor for nitrotyrosine studies
(2S)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid 4-Hydroxy -NHCH₃ Not reported Potential neurotransmitter analog
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid 4-Nitro -NHAc Not reported Enhanced stability due to acetylation
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitro -COOH Not reported Intermediate in nitroaromatic synthesis

Physicochemical Properties

  • Electron Effects : The 4-nitrophenyl group increases acidity (pKa ~1.0–1.5 for nitro groups) compared to hydroxyl or methoxy substituents .
  • Melting Points : Nitro-substituted analogs (e.g., compounds 13e and 13f in ) exhibit higher melting points (136–242°C) due to strong intermolecular dipole interactions .
  • Solubility: The methylamino group enhances water solubility relative to acetylated or non-polar derivatives (e.g., compound 13d in has lower solubility as a thiazolidinone derivative) .

Biological Activity

2-(Methylamino)-3-(4-nitrophenyl)propanoic acid, also known as 3-amino-3-(4-nitrophenyl)propanoic acid, is an organic compound that exhibits significant biological activity. This compound features a propanoic acid backbone with a methylamino group and a nitrophenyl substituent, which contribute to its diverse biochemical interactions and therapeutic potential.

  • Molecular Formula : C9H10N2O4
  • Molecular Weight : 210.19 g/mol
  • Structure : Contains an amino group (-NH2) and a nitrophenyl group (-C6H4NO2) attached to the propanoic acid backbone.

The mechanism of action of this compound is multifaceted, involving various biochemical pathways:

  • Peptide Synthesis : This compound is primarily utilized in peptide synthesis, acting as a building block for various peptides.
  • Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which may play a role in its therapeutic applications .
  • Neuronal Signaling : The compound interacts with neuronal receptors, influencing neurotransmitter signaling pathways, which may have implications in neuropharmacology .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

This compound has shown promising results against various pathogens:

  • Antibacterial Activity : It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its antibacterial properties by affecting bacterial cell wall synthesis and function .
Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate

2. Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a candidate for treating fungal infections .

3. Neuropharmacological Effects

The compound has been investigated for its effects on neuronal signaling pathways:

  • Receptor Interaction : It interacts with various neurotransmitter receptors, including GABA and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound in detail:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .
  • Neuroprotective Properties : Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration, revealing that it may help mitigate neuronal damage through its antioxidant properties .

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